1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12Cl2N2O2 and its molecular weight is 299.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Regiospecific Synthesis and Structure Determination : Kumarasinghe et al. (2009) discuss the regiospecific synthesis of a related compound, demonstrating the importance of X-ray analysis for unambiguous structure determination of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties and Applications
Synthesis of Unique Pyrazole Derivatives : Beck et al. (1988) describe the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to simple and unique pyrazole derivatives (Beck, Lynch, & Wright, 1988).
Functionalization and Theoretical Studies : Yıldırım et al. (2005) focus on the functionalization reactions of pyrazole-carboxylic acid derivatives, highlighting their potential in various applications (Yıldırım, Kandemirli, & Demir, 2005).
Potential Industrial Applications
Synthesis of Ethyl Carboxylates : Machado et al. (2011) report the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, indicating potential industrial applications (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Applications in Nonlinear Optics : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and identified their potential in optical limiting applications (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Antibacterial and Antifungal Properties
- Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of pyrazole-carboxylic acid and evaluated their antibacterial activities, revealing their potential in medical research (Bildirici, Şener, & Tozlu, 2007).
Mechanism of Action
Mode of Action
It is possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the compound’s structure, it may be involved in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It is possible that this compound could have a variety of effects depending on its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and carries out its functions .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-2-3-12-11(13(18)19)7-16-17(12)10-5-8(14)4-9(15)6-10/h4-7H,2-3H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAUICOJDLJNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372465 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-60-7 |
Source
|
Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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